Technical Whitepaper: Characterization and Solid-State Properties of 3,5-Dichloro-4-methoxybenzoyl Chloride
Technical Whitepaper: Characterization and Solid-State Properties of 3,5-Dichloro-4-methoxybenzoyl Chloride
This guide details the physical properties, synthesis, and applications of 3,5-Dichloro-4-methoxybenzoyl chloride, a critical acyl chloride intermediate in medicinal chemistry.
Executive Summary
3,5-Dichloro-4-methoxybenzoyl chloride (CAS: 29568-76-1) is a highly reactive acyl chloride derivative used primarily as a benzoylation agent in the synthesis of pharmaceutical active ingredients (APIs).[1][2][3][4] It serves as a pivotal intermediate for Dotinurad (a selective urate reabsorption inhibitor) and various phosphodiesterase type 4 (PDE4) inhibitors. Its electrophilic carbonyl carbon allows for facile coupling with amines and alcohols to form amides and esters, respectively. This guide provides a definitive reference on its physical properties, synthesis protocols, and handling requirements.
Chemical Identity & Structural Analysis[5][6][7]
| Attribute | Specification |
| IUPAC Name | 3,5-Dichloro-4-methoxybenzoyl chloride |
| CAS Registry Number | 29568-76-1 |
| Molecular Formula | C₈H₅Cl₃O₂ |
| Molecular Weight | 239.48 g/mol |
| SMILES | COc1c(Cl)cc(cc1Cl)C(Cl)=O |
| InChI Key | FYSNRJHAOHDILO-UHFFFAOYSA-N |
| Structural Features | The molecule features a benzoyl chloride core substituted with two chlorine atoms at the meta positions (3,[1][2][3][4][5][6][7][8][9][10][11][12]5) and a methoxy group at the para position (4).[8] The electron-withdrawing chlorines increase the electrophilicity of the carbonyl carbon compared to unsubstituted anisoyl chloride. |
Physical Properties Profile
Accurate physical property data is essential for process optimization. The melting point is a critical quality attribute (CQA) for assessing purity, as hydrolyzed impurities (carboxylic acid) significantly alter the thermal profile.
Table 1: Physicochemical Specifications
| Property | Value / Range | Condition / Note |
| Physical State | Crystalline Solid | At 25°C, 1 atm |
| Appearance | White to off-white powder | Yellows upon aging/hydrolysis |
| Melting Point | 63 – 65 °C | Sharp range indicates high purity [1, 2] |
| Boiling Point | ~313 °C (Predicted) | Decomposes before boiling at atm pressure; distillable under high vacuum |
| Density | 1.46 ± 0.06 g/cm³ | Predicted |
| Solubility | Soluble | Dichloromethane (DCM), Toluene, THF, Ethyl Acetate |
| Reactivity | Moisture Sensitive | Hydrolyzes rapidly to 3,5-dichloro-4-methoxybenzoic acid |
Thermal Analysis Insight
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Purity Indicator: A melting point depression (e.g., < 60°C) typically indicates hydrolysis. The corresponding acid precursor, 3,5-dichloro-4-methoxybenzoic acid, melts significantly higher (165–167°C ).[7] Therefore, any upward shift in melting range suggests significant contamination with the starting material or hydrolysis product.
Synthesis & Production Methodology
The industrial synthesis typically proceeds via the chlorination of the corresponding benzoic acid derivative. This process must be strictly anhydrous to prevent yield loss.
Reaction Mechanism
The carboxylic acid is converted to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride , often catalyzed by N,N-Dimethylformamide (DMF). The DMF forms a reactive Vilsmeier-Haack-type intermediate that accelerates the attack on the carboxylic acid.
Experimental Protocol (Laboratory Scale)
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Charge: Suspend 10.0 g (45 mmol) of 3,5-dichloro-4-methoxybenzoic acid in 50 mL of anhydrous Toluene.
-
Catalyst: Add catalytic DMF (2–3 drops).
-
Chlorination: Add Thionyl Chloride (8.0 g, 67 mmol, 1.5 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 3–5 hours until gas evolution (SO₂ and HCl) ceases.
-
Work-up: Evaporate the solvent and excess SOCl₂ under reduced pressure.
-
Purification: The crude residue is recrystallized from dry hexane or distilled under high vacuum to yield white crystals (Yield >90%).
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway converting the carboxylic acid precursor to the target acid chloride.
Applications in Drug Development[8]
Primary Application: Dotinurad Synthesis
This compound is a key building block for Dotinurad (FYU-981), a therapeutic agent for hyperuricemia and gout. It is used to acylate a benzbromarone-like scaffold or a specific amine/phenol moiety, introducing the dichloromethoxyphenyl ring which is crucial for binding affinity to the URAT1 transporter.
Secondary Application: PDE4 Inhibitors
The 3,5-dichloro-4-methoxy phenyl motif is a pharmacophore often explored in Phosphodiesterase 4 (PDE4) inhibitors (analogs of Piclamilast and Roflumilast) for treating COPD and asthma. The chlorine atoms provide metabolic stability and steric bulk that fits into the hydrophobic pocket of the PDE4 enzyme.
Visualization: Application Logic
Figure 2: Decision tree illustrating the utility of the compound in pharmaceutical synthesis.
Handling, Stability & Safety
Stability Profile
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Hydrolysis: Extremely sensitive to moisture. Exposure to humid air converts the surface to the carboxylic acid (MP 165°C), forming a crust.
-
Storage: Must be stored under inert gas (Argon/Nitrogen) in a tightly sealed container at 2–8°C .
Safety Protocols (GHS Classification)
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.[13]
-
EUH014: Reacts violently with water.
-
-
PPE Requirements: Face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat. Work must be performed in a fume hood due to potential HCl release.
References
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ChemicalBook. (2024). 3,5-Dichloro-4-methoxybenzoyl chloride Product Properties and Melting Point Data. Retrieved from
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Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,5-Dichloro-4-methoxybenzoyl chloride. Retrieved from
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European Patent Office. (2012). Patent EP2484669: Benzothiazole derivatives and use thereof as URAT1 inhibitors. (Describes use in Dotinurad synthesis). Retrieved from
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PubChem. (2024). Compound Summary: 3,5-Dichloro-4-methoxybenzoyl chloride (CAS 29568-76-1).[1][2][3][7][14] Retrieved from
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